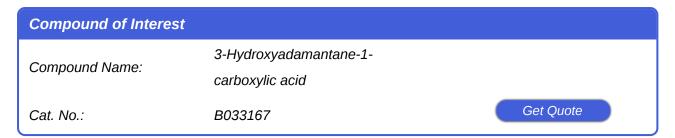


history and discovery of adamantane derivatives

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An In-depth Technical Guide to the History and Discovery of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, with its unique tricyclic cage-like structure, has captivated chemists and pharmacologists since its discovery. This rigid and lipophilic hydrocarbon scaffold has proven to be a valuable building block in medicinal chemistry, leading to the development of several successful drugs. This technical guide provides a comprehensive overview of the history and discovery of adamantane and its derivatives, with a focus on their therapeutic applications. We delve into the initial isolation and synthesis of adamantane, followed by the development of key derivatives such as the antiviral agents amantadine and rimantadine, the Alzheimer's disease medication memantine, and the anti-diabetic drugs saxagliptin and vildagliptin. This guide includes a compilation of quantitative data, detailed experimental protocols for pivotal syntheses and assays, and visualizations of key mechanisms and workflows to serve as a resource for researchers in drug discovery and development.

The Genesis of Adamantane: From Petroleum to Laboratory

The story of adamantane begins in 1933 when it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1][2][3][4] They managed to obtain only a few milligrams of this peculiar hydrocarbon, noting its exceptionally high melting point for its molecular weight.



[1] The name "adamantane" was derived from the Greek word "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[2]

Early attempts to synthesize adamantane in the laboratory were met with little success. In 1924, German chemist Hans Meerwein's efforts resulted in a bicyclic compound later termed "Meerwein's ester," which would ironically become a precursor in a future synthesis.[1][2] The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941, with a yield of only 0.16%.[1][2][5]

A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method for adamantane synthesis. By rearranging tetrahydrodicyclopentadiene using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in much higher yields, making it readily available for scientific investigation.[2][5][6] This pivotal development opened the floodgates for the exploration of adamantane chemistry and its potential applications.

Adamantane Derivatives in Therapeutics

The rigid, lipophilic nature of the adamantane cage makes it an attractive scaffold for drug design. It can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. [3][4][7] This has led to the development of several clinically significant adamantane derivatives.

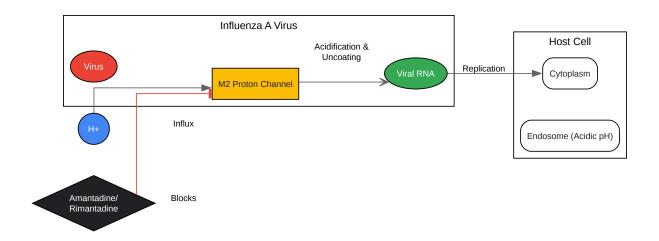
The Antivirals: Amantadine and Rimantadine

The first major therapeutic breakthrough for adamantane derivatives came with the discovery of the antiviral properties of amantadine in the early 1960s.[2][8] It was found to be effective against the Influenza A virus and received FDA approval in 1966 for the prevention of infections caused by the A2 virus strain.[1][2][9][10] In a serendipitous discovery in 1968, amantadine was also found to have anti-Parkinsonian effects.[6][9][10]

Rimantadine, a methyl derivative of amantadine, was discovered in 1963 and approved by the FDA in 1994.[11][12][13][14][15] It exhibits greater efficacy against Influenza A with fewer side effects compared to amantadine.[16]



Mechanism of Action: Both amantadine and rimantadine inhibit the replication of the Influenza A virus by targeting the M2 proton channel, an integral membrane protein.[9][11] By blocking this channel, they prevent the influx of protons into the viral particle, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell.[14][15][17][18]



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Mechanism of action for amantadine and rimantadine.

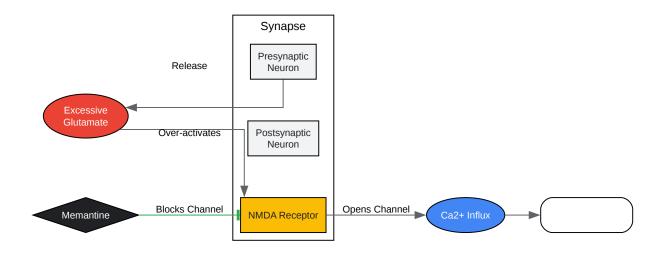
A Hope for Alzheimer's: Memantine

Memantine was first synthesized by Eli Lilly in 1963, initially investigated as an anti-diabetic agent, though it proved ineffective for that purpose.[19] Its activity in the central nervous system was later discovered, leading to its development for neurological disorders.[19] In 1989, it was discovered that memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[20] This discovery paved the way for its use in treating moderate-to-severe Alzheimer's disease, for which it received FDA approval in 2003.[19][21]

Mechanism of Action: Glutamate is a primary excitatory neurotransmitter in the brain, and its over-activation of NMDA receptors is implicated in the neurotoxicity seen in Alzheimer's disease.[22] Memantine acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.



[22][23][24] It blocks the receptor's ion channel when it is excessively open, thereby preventing prolonged influx of calcium ions and subsequent neuronal damage, without affecting normal synaptic transmission.[19][24]



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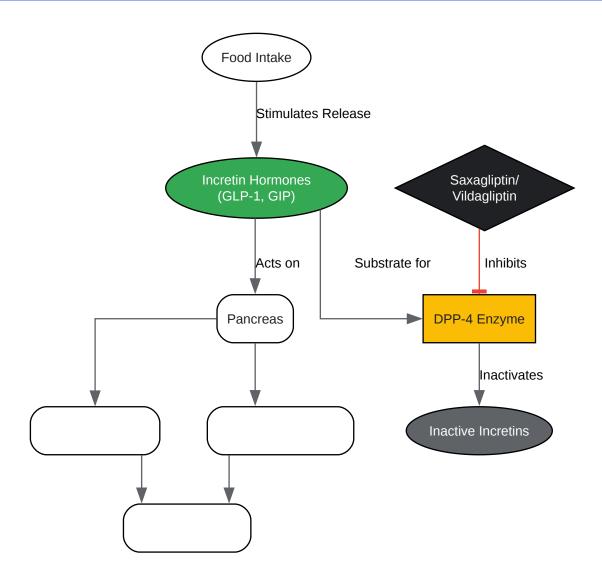
Mechanism of action for memantine's neuroprotection.

Tackling Diabetes: Saxagliptin and Vildagliptin

More recently, the adamantane scaffold has been incorporated into drugs for type 2 diabetes. Saxagliptin and vildagliptin are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). [25][26][27] Saxagliptin was approved by the FDA in 2009.[28][29]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[25][27] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins.[30] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[25][26][30]





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Signaling pathway of DPP-4 inhibition by saxagliptin.

Quantitative Data on Adamantane Derivatives

The following tables summarize key quantitative data for prominent adamantane-based drugs.

Table 1: Pharmacokinetic Parameters of Adamantane Derivatives



Parameter	Amantadine	Rimantadine	Memantine	Saxagliptin
Bioavailability (%)	86-90[7]	Well absorbed[31]	~100%	~75%[32]
Tmax (hours)	2-4 (immediate release)[7]	5-7	9-12 (extended release)	2
Half-life (hours)	~17 (young adults)[11]	~25 (young adults)[11]	60-80	2.5
Protein Binding (%)	~67	~40	~45%	Low
Metabolism	Not significantly metabolized	Extensively hydroxylated and conjugated	Minimal	Hepatic (CYP3A4/5)[32]
Excretion	>90% unchanged in urine[11]	<25% unchanged in urine[11]	Primarily unchanged in urine	Renal and hepatic

Table 2: Efficacy and Potency of Adamantane Derivatives

Drug	Target	Potency Metric	Value	Indication	Reference
Amantadine	Influenza A M2 Channel	IC50	1.3 μΜ	Influenza A	[27]
Rimantadine	Influenza A M2 Channel	IC50	0.18 μΜ	Influenza A	[27]
Memantine	NMDA Receptor	Ki	~1 µM	Alzheimer's Disease	
Saxagliptin	DPP-4	Ki	1.3 nM	Type 2 Diabetes	[33]
Vildagliptin	DPP-4	t1/2 for dissociation	3.5 minutes	Type 2 Diabetes	[33]



Key Experimental Protocols Synthesis of Adamantane (Schleyer, 1957)

This protocol describes the landmark synthesis of adamantane from tetrahydrodicyclopentadiene.[2][6]

Materials:

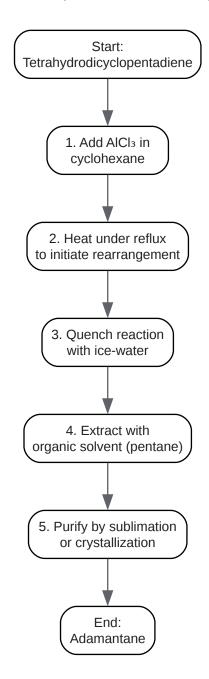
- Tetrahydrodicyclopentadiene
- Anhydrous aluminum chloride (AlCl3)
- Cyclohexane (solvent)
- Ice-water
- Pentane

Procedure:

- In a reaction flask, dissolve tetrahydrodicyclopentadiene in cyclohexane.
- Carefully add the Lewis acid catalyst, anhydrous aluminum chloride, to the solution.
- Heat the mixture under reflux to initiate the isomerization rearrangement.
- Monitor the reaction progress by gas chromatography until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully pouring the mixture into ice-water.
- Extract the aqueous mixture with pentane.
- Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.



• Purify the resulting solid adamantane by sublimation or recrystallization.



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Experimental workflow for the Schleyer synthesis of adamantane.

Synthesis of Amantadine Hydrochloride

This is a representative two-step procedure for the synthesis of amantadine hydrochloride from adamantane.[19][24]



Step 1: Synthesis of N-(1-adamantyl)formamide

- To a solution of formamide, slowly add 1-bromoadamantane.
- Carefully add concentrated sulfuric acid while maintaining the temperature.
- Heat the reaction mixture and monitor by TLC until the starting material is consumed.
- Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
- Collect the solid N-(1-adamantyl)formamide by filtration and wash with cold water.

Step 2: Hydrolysis to Amantadine Hydrochloride

- Mix the N-(1-adamantyl)formamide with an aqueous solution of hydrochloric acid.
- Heat the mixture to reflux until the starting formamide is consumed (monitored by TLC).
- Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.
- Separate the aqueous layer and evaporate the water under vacuum to yield a white solid.
- Recrystallize the crude product from a suitable solvent (e.g., acetone) to yield pure amantadine hydrochloride.[22]

DPP-4 Enzyme Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of DPP-4 and the inhibitory potential of compounds like saxagliptin.[2][17][26]

Materials:

- DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
- DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
- Recombinant human DPP-4 (positive control)



- DPP-4 Inhibitor (e.g., Sitagliptin, for control)
- Test compounds (e.g., saxagliptin)
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Preparation: Prepare working solutions of the assay buffer, DPP-4 substrate, recombinant DPP-4, and test compounds at desired concentrations.
- Plate Setup:
 - Sample Wells: Add test compound and diluted DPP-4 enzyme to the wells.
 - Positive Control Wells: Add a known amount of recombinant DPP-4.
 - Negative Control (Inhibitor) Wells: Add a known DPP-4 inhibitor (e.g., Sitagliptin) and DPP-4 enzyme.
 - Blank Wells: Add assay buffer only to measure background fluorescence.
- Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).
- Measurement: Read the fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the amount of AMC released, which indicates DPP-4 activity.
- Data Analysis: Calculate the percent inhibition of DPP-4 activity for the test compounds compared to the positive control. Determine IC50 values by plotting percent inhibition against a range of inhibitor concentrations.



Conclusion and Future Directions

The journey of adamantane from a chemical curiosity found in petroleum to a cornerstone of several therapeutic agents is a testament to the power of chemical synthesis and the serendipitous nature of drug discovery. The unique structural and physicochemical properties of the adamantane nucleus have been successfully exploited to create drugs for a wide range of diseases, from viral infections to neurodegenerative disorders and diabetes. The continuous exploration of adamantane chemistry promises the development of new derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease mechanisms deepens, the adamantane scaffold will undoubtedly remain a valuable tool in the arsenal of medicinal chemists for the rational design of future therapeutics.

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